molecular formula C8H13NO2 B2381642 N-(5-Methyloxolan-3-yl)prop-2-enamide CAS No. 2018139-33-6

N-(5-Methyloxolan-3-yl)prop-2-enamide

Cat. No.: B2381642
CAS No.: 2018139-33-6
M. Wt: 155.197
InChI Key: VZIMORNZQBLLAL-UHFFFAOYSA-N
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Description

N-(5-Methyloxolan-3-yl)prop-2-enamide is an organic compound with the molecular formula C8H13NO2 It is a derivative of oxolane, featuring a prop-2-enamide group attached to the 5-methyl position of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyloxolan-3-yl)prop-2-enamide typically involves the reaction of 5-methyloxolan-3-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 5-methyloxolan-3-ol is replaced by the acryloyl group, forming the desired amide.

Reaction Conditions:

    Reagents: 5-methyloxolan-3-ol, acryloyl chloride, triethylamine

    Solvent: Dichloromethane

    Temperature: 0-5°C

    Reaction Time: 2-3 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Methyloxolan-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(5-Methyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-Methyloxolan-3-yl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(5-Methylisoxazol-3-yl)prop-2-enamide: Similar structure but with an isoxazole ring instead of an oxolane ring.

    N-(2-Methyloxolan-3-yl)prop-2-enamide: Similar structure but with the methyl group at the 2-position of the oxolane ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the oxolane ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(5-methyloxolan-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(10)9-7-4-6(2)11-5-7/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIMORNZQBLLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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